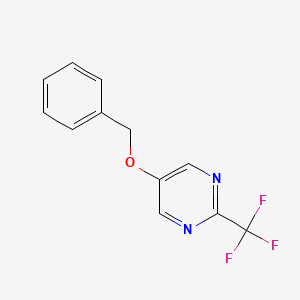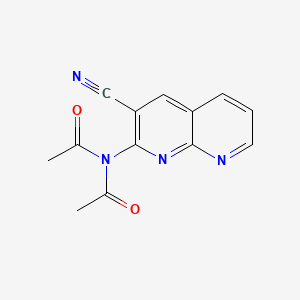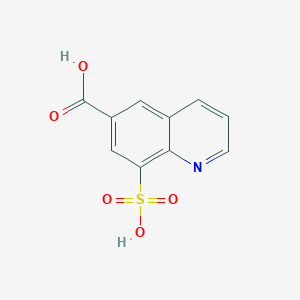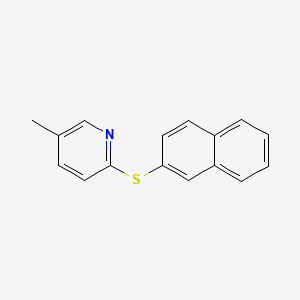
6-Chloro-1-(cyclopropanecarbonyl)-2,3-dihydroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-(cyclopropanecarbonyl)-2,3-dihydroquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a chloro group at the 6th position, a cyclopropanecarbonyl group at the 1st position, and a dihydroquinolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(cyclopropanecarbonyl)-2,3-dihydroquinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by chlorination and acylation reactions. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure scalability and consistency. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1-(cyclopropanecarbonyl)-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to replace the chloro group.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
6-Chloro-1-(cyclopropanecarbonyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1-(cyclopropanecarbonyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. The chloro and cyclopropanecarbonyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloroquinoline: Lacks the cyclopropanecarbonyl group, making it less versatile in certain applications.
1-(Cyclopropanecarbonyl)-2,3-dihydroquinolin-4(1H)-one: Lacks the chloro group, which may affect its reactivity and biological activity.
6-Bromo-1-(cyclopropanecarbonyl)-2,3-dihydroquinolin-4(1H)-one: Similar structure but with a bromo group instead of a chloro group, leading to different chemical properties.
Uniqueness
6-Chloro-1-(cyclopropanecarbonyl)-2,3-dihydroquinolin-4(1H)-one is unique due to the combination of the chloro and cyclopropanecarbonyl groups, which confer specific reactivity and potential biological activity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.
Propiedades
Número CAS |
103604-80-4 |
|---|---|
Fórmula molecular |
C13H12ClNO2 |
Peso molecular |
249.69 g/mol |
Nombre IUPAC |
6-chloro-1-(cyclopropanecarbonyl)-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C13H12ClNO2/c14-9-3-4-11-10(7-9)12(16)5-6-15(11)13(17)8-1-2-8/h3-4,7-8H,1-2,5-6H2 |
Clave InChI |
PICICYCHHBIRMZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)N2CCC(=O)C3=C2C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5'-Methoxyspiro[piperidine-4,2'-pyrano[3,2-c]pyridin]-4'(3'H)-one](/img/structure/B11864706.png)

![(E)-6-Methyl-2-styrylbenzo[b]thiophene](/img/structure/B11864711.png)

![3-Methoxy-7,9,10,11,11a,12-hexahydrobenzo[f]pyrrolo[1,2-b]isoquinoline](/img/structure/B11864716.png)

![4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11864723.png)
![1-[(Pyridin-4-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B11864741.png)
![2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole](/img/structure/B11864749.png)



